

# Application Note: CRISPR/Cas9-Mediated Knockout of the erbB-2 (HER2) Gene

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: erbB-2

Cat. No.: B1573877

[Get Quote](#)

Audience: Researchers, scientists, and drug development professionals.

## Introduction

The v-erb-b2 erythroblastic leukemia viral oncogene homolog 2 (**erbB-2**), also known as HER2 or NEU, is a member of the epidermal growth factor (EGF) receptor family of receptor tyrosine kinases.<sup>[1]</sup> Unlike other members of this family, **erbB-2** has no known ligand but functions as a preferred heterodimerization partner for other ligand-bound ErbB family members, such as ErbB3.<sup>[2][3][4]</sup> Amplification or overexpression of the **erbB-2** gene is a key driver in several types of cancer, including approximately 15-30% of breast cancers and 10-30% of gastric and esophageal cancers, where it is often associated with a poor prognosis.<sup>[5][6]</sup> The formation of **erbB-2**/ErbB3 heterodimers leads to the potent activation of downstream signaling pathways, primarily the PI3K/Akt and MAPK/ERK pathways, which promote cell proliferation, survival, and migration.<sup>[3][7]</sup>

The CRISPR/Cas9 system has emerged as a powerful technology for precise genome editing, enabling the targeted knockout of genes to study their function.<sup>[8][9]</sup> This application note provides a detailed protocol for the CRISPR/Cas9-mediated knockout of the **erbB-2** gene in mammalian cell lines. It covers sgRNA design, lentiviral delivery of the CRISPR/Cas9 machinery, and comprehensive methods for validating knockout efficiency at the genomic, transcriptomic, and proteomic levels.

## ErbB-2 Signaling Pathway

Upon heterodimerization with other ErbB family members (e.g., ErbB3), the intracellular kinase domain of **erbB-2** becomes activated, leading to the phosphorylation of specific tyrosine residues in the cytoplasmic tails of the receptors.[10] These phosphotyrosine sites act as docking stations for adaptor proteins like Grb2 and Shc, initiating downstream signaling cascades.[7][10] The two major pathways activated are the PI3K/Akt pathway, which is crucial for cell survival, and the Ras/Raf/MEK/ERK (MAPK) pathway, which primarily drives proliferation.[2][3][7]



[Click to download full resolution via product page](#)

**Caption:** Simplified **ErbB-2** signaling cascade.

# Experimental Workflow

The overall workflow for generating an **erbB-2** knockout cell line involves several key stages, from the initial design of the guide RNAs to the final validation and characterization of clonal cell lines. The use of a lentiviral delivery system is recommended for its high efficiency and ability to transduce a wide range of cell types, including those that are difficult to transfect.[8] [11]



[Click to download full resolution via product page](#)**Caption:** Workflow for **erbB-2** gene knockout.

## Experimental Protocols

### Protocol 1: sgRNA Design and Selection

Effective gene knockout relies on the design of highly specific and efficient single guide RNAs (sgRNAs).

- Obtain Target Sequence: Retrieve the genomic sequence of the human **erbB-2** gene (NCBI Gene ID: 2064) from a genome browser.
- Target Exons: To ensure a functional knockout, design sgRNAs that target early, constitutively expressed exons (e.g., exons 2-5). This maximizes the chance of generating a frameshift mutation leading to a premature stop codon.[\[12\]](#)
- Use Design Tools: Utilize online sgRNA design tools (e.g., CHOPCHOP, CRISPOR) to identify potential 20-nucleotide target sequences.[\[8\]](#)[\[12\]](#) These tools predict on-target efficiency and potential off-target sites.
- Selection Criteria:
  - Choose sgRNAs with high predicted on-target scores.
  - Select sequences that end with a guanine (G) for optimal U6 promoter-driven expression, if applicable.
  - Crucially, select sgRNAs with low predicted off-target scores to minimize unintended edits in the genome.[\[13\]](#)[\[14\]](#) It is advisable to select at least two independent sgRNAs to ensure the observed phenotype is not due to an off-target effect.

Table 1: Example sgRNA Sequences for Human **erbB-2**

| Target ID | Sequence (5' - 3')              | Target Exon | Source               |
|-----------|---------------------------------|-------------|----------------------|
| sgRNA-1   | <b>TGTGGCTTCCAGG</b><br>ACCCCCG | N/A         | <a href="#">[15]</a> |
| sgRNA-2   | GATGTGTTGTGTTA<br>CCTTG         | N/A         | <a href="#">[15]</a> |

| sgRNA-3 | AACTACCTTCTACGGACGT | N/A |[\[16\]](#) |

Note: The PAM sequence (NGG) is not included in the sgRNA sequence but must be present immediately downstream of the target sequence in the genome.

## Protocol 2: Lentiviral Vector Construction

This protocol uses the lentiCRISPRv2 plasmid, an "all-in-one" vector that co-expresses Cas9, the sgRNA, and a puromycin resistance cassette.[\[11\]](#)

- Oligo Synthesis: For each selected sgRNA, synthesize two complementary DNA oligonucleotides with appropriate overhangs for cloning into the BsmBI-digested lentiCRISPRv2 vector.[\[11\]](#)
  - Oligo 1 (Top strand): 5'- CACCG[20-bp target sequence] -3'
  - Oligo 2 (Bottom strand): 5'- AAAC[Reverse complement of target]C -3'
- Oligo Annealing:
  - Mix 1 µL of Oligo 1 (100 µM), 1 µL of Oligo 2 (100 µM), 1 µL of 10x T4 DNA Ligase Buffer, and 7 µL of nuclease-free water.
  - Incubate in a thermocycler: 95°C for 5 min, then ramp down to 25°C at 5°C/min.
- Vector Digestion: Digest 5 µg of lentiCRISPRv2 plasmid with the BsmBI restriction enzyme. Gel purify the linearized vector backbone.[\[11\]](#)
- Ligation:

- Set up a ligation reaction with the BsmBI-digested lentiCRISPRv2 vector and the annealed oligo duplex.
- Incubate with T4 DNA Ligase at room temperature for 1 hour.
- Transformation: Transform the ligation product into competent E. coli and select colonies on ampicillin-containing agar plates.
- Verification: Verify the correct insertion of the sgRNA sequence in plasmids isolated from several colonies using Sanger sequencing.

## Protocol 3: Lentivirus Production and Transduction

Lentivirus production must be performed in a BSL-2 facility using appropriate safety precautions.

- Cell Seeding: The day before transfection, seed HEK293T cells in a 10 cm dish so they reach 80-90% confluence at the time of transfection.
- Co-transfection: Transfect the HEK293T cells with:
  - lentiCRISPRv2-sgRNA plasmid: 10 µg
  - psPAX2 (packaging plasmid): 7.5 µg
  - pMD2.G (envelope plasmid): 2.5 µg
  - Use a suitable transfection reagent according to the manufacturer's protocol.
- Virus Harvest:
  - Change the medium 12-16 hours post-transfection.
  - Harvest the virus-containing supernatant at 48 and 72 hours post-transfection.
  - Pool the harvests, centrifuge to remove cell debris, and filter through a 0.45 µm filter. The virus can be used immediately or stored at -80°C.
- Cell Transduction:

- Seed the target cells (e.g., SK-BR-3, MCF7) in a 6-well plate.[17]
- The next day, infect the cells with the lentiviral supernatant at various multiplicities of infection (MOIs). Add polybrene to a final concentration of 4-8 µg/mL to enhance transduction efficiency.[18]
- Selection: 48 hours post-transduction, begin selection by adding fresh medium containing puromycin. The appropriate concentration of puromycin must be determined beforehand with a kill curve for the specific target cell line.
- Clonal Isolation: After selection, generate clonal cell lines by seeding the surviving cells into 96-well plates at a density of ~0.5 cells/well (single-cell dilution). Expand the resulting colonies for validation.

## Protocol 4: Validation of erbB-2 Knockout

Validation is a critical step to confirm the knockout and characterize the resulting genetic modification.[19]

- Genomic DNA Analysis (Indel Detection):
  - PCR Amplification: Extract genomic DNA from wild-type (WT) and knockout (KO) clonal cell lines. Amplify a ~500 bp region surrounding the sgRNA target site using PCR.
  - Sanger Sequencing: Sequence the PCR products. The sequencing chromatogram from a mixed population of edited cells will show overlapping peaks downstream of the cut site. For clonal lines, this can confirm a homozygous or heterozygous mutation.[20]
  - T7 Endonuclease I (T7E1) Assay: This enzymatic assay detects mismatches in heteroduplex DNA formed by annealing PCR products from WT and KO cells. Cleavage of the PCR product into smaller fragments indicates the presence of insertions or deletions (indels).[18]
- mRNA Expression Analysis (Quantitative RT-PCR):
  - Isolate total RNA from WT and KO clones and synthesize cDNA.
  - Perform quantitative PCR (qPCR) using primers specific for **erbB-2**.

- A successful knockout should result in significantly reduced or absent **erbB-2** mRNA levels, likely due to nonsense-mediated decay.[19]
- Protein Expression Analysis (Western Blot):
  - This is the most definitive method to confirm functional knockout.
  - Prepare whole-cell lysates from WT and KO clones.
  - Separate proteins by SDS-PAGE, transfer to a membrane, and probe with a primary antibody specific for **erbB-2**.[17]
  - The absence of the ~185 kDa band corresponding to **erbB-2** in the KO lanes confirms a successful knockout at the protein level.[17] Use a loading control (e.g., GAPDH, β-actin) to ensure equal protein loading.

Table 2: Summary of Validation Methods

| Method            | Level of Analysis | Purpose                         | Expected Outcome in KO Clones               |
|-------------------|-------------------|---------------------------------|---------------------------------------------|
| Sanger Sequencing | DNA               | Confirm and characterize indels | Frameshift mutation or premature stop codon |
| T7E1 Assay        | DNA               | Screen for presence of indels   | Cleaved DNA fragments                       |
| qRT-PCR           | RNA               | Quantify target gene expression | Significantly reduced erbB-2 mRNA levels    |

| Western Blot | Protein | Confirm loss of target protein | Absence of the ~185 kDa **ErbB-2** protein band |

Table 3: Representative Quantitative Western Blot Data

| Cell Line           | ErbB-2 Band Intensity<br>(Arbitrary Units) | % of Wild Type |
|---------------------|--------------------------------------------|----------------|
| Wild Type (SK-BR-3) | 1.00                                       | 100%           |
| erbB-2 KO Clone #1  | 0.02                                       | 2%             |
| erbB-2 KO Clone #2  | 0.05                                       | 5%             |

Data is hypothetical and for illustrative purposes. Densitometric analysis would be performed on Western blot images.[\[17\]](#)

## Troubleshooting and Considerations

- Low Knockout Efficiency: If knockout efficiency is low, consider designing and testing new sgRNAs, optimizing the delivery method (transfection vs. transduction), or using a ribonucleoprotein (RNP) complex of Cas9 protein and sgRNA, which can increase efficiency and reduce off-target effects.[\[21\]](#)
- Off-Target Effects: Despite careful sgRNA design, off-target mutations can occur.[\[21\]](#) It is essential to validate key findings using at least two different sgRNAs targeting independent sites in the **erbB-2** gene. For therapeutic applications, unbiased whole-genome sequencing is recommended to identify all potential off-target mutations.[\[14\]](#)
- Cell Viability: In some cell lines, **erbB-2** may be essential for survival. A complete knockout may be lethal, resulting in the inability to generate viable clonal lines. In such cases, a conditional knockout or CRISPR interference (CRISPRi) system may be more appropriate.
- Clonal Variation: Phenotypic differences may arise between different knockout clones due to off-target effects or inherent cellular heterogeneity. It is crucial to characterize multiple independent clones to ensure the observed phenotype is a direct result of **erbB-2** loss.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Quantification of erbB-2/neu levels in tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Signaling by ERBB2 | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 4. journals.biologists.com [journals.biologists.com]
- 5. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 6. ERBB2/HER2 Gene Editing - Creative Biogene CRISPR/Cas9 Platform [creative-biogene.com]
- 7. encyclopedia.pub [encyclopedia.pub]
- 8. CRISPR/Cas9-mediated gene knockout in cells and tissues using lentivirus - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Protocol for CRISPR/Cas9-mediated Knockout in Difficult-to-Transfect Cells - Creative Biogene [creative-biogene.com]
- 10. Update on HER-2 as a target for cancer therapy: Intracellular signaling pathways of ErbB2/HER-2 and family members - PMC [pmc.ncbi.nlm.nih.gov]
- 11. media.addgene.org [media.addgene.org]
- 12. Generation of knock-in and knock-out CRISPR/Cas9 editing in mammalian cells [protocols.io]
- 13. Mitigating off-target effects in CRISPR/Cas9-mediated in vivo gene editing - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. origene.com [origene.com]
- 16. addgene.org [addgene.org]
- 17. Knockout and Knockdown Antibody Validation | Thermo Fisher Scientific - SG [thermofisher.com]
- 18. genecopoeia.com [genecopoeia.com]
- 19. How to Validate Gene Knockout Efficiency: Methods & Best Practices [synapse.patsnap.com]
- 20. Successful CRISPR knockout experiments—here's what to consider before starting (Part II) [takarabio.com]

- 21. Off-target effects in CRISPR/Cas9 gene editing - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Note: CRISPR/Cas9-Mediated Knockout of the erbB-2 (HER2) Gene]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1573877#crispr-cas9-mediated-knockout-of-the-erbb-2-gene>]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

**Contact**

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)